N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]-1-ethylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3S/c1-2-14-7-8(5-13-14)12-6-10-9(11)3-4-15-10/h3-5,7,12H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCPYDVMJNDTRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=C(C=CS2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of 3-bromothiophene-2-carbaldehyde: This intermediate can be synthesized by brominating 3-methylthiophene using N-bromosuccinimide in the absence of benzoyl peroxide.
Condensation Reaction: The 3-bromothiophene-2-carbaldehyde is then reacted with 1-ethyl-1H-pyrazol-4-amine in the presence of glacial acetic acid to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic route for large-scale production. This would include scaling up the reactions, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups using reagents such as organometallic compounds in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions to substitute the bromine atom.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling can yield various substituted thiophene derivatives .
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance:
| Bacteria | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 16 mm |
| Escherichia coli | 15 mm |
| Pseudomonas aeruginosa | 12 mm |
The presence of the brominated thiophene moiety enhances the compound's interaction with bacterial membranes, leading to increased permeability and cell lysis.
Anticancer Activity
In vitro studies have shown that this compound exhibits anti-proliferative effects against several cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7). The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | < 25 |
| MCF-7 | < 30 |
The structure-activity relationship indicates that modifications at specific positions on the pyrazole ring can significantly influence the potency of the compound against cancer cells.
Study on Structural Variants
A comparative study evaluated various thiophene and pyrazole derivatives, highlighting that compounds with specific halogen substitutions showed enhanced antibacterial and anti-cancer activities. For example, introducing additional bromine atoms on the thiophene ring improved selectivity towards cancer cell lines without significantly altering antibacterial potency.
The evaluation process typically includes:
- MTT Assays : To assess cell viability.
- Growth Inhibition Studies : To determine the effectiveness against various cell lines.
Mechanism of Action
The mechanism of action of N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key analogues are compared below based on substitutions at the thiophene, pyrazole, and amine groups:
Key Observations :
- Bromine Position : The 3-bromo substitution on thiophene in the target compound may enhance electrophilic reactivity compared to 4-bromo isomers (e.g., ), as bromine’s position influences electronic distribution and steric effects.
- Amine Linkage : Unlike imine-linked derivatives (e.g., ), the amine group in the target compound may confer greater stability under acidic conditions.
Electronic and Reactivity Profiles
Physicochemical Properties
Recommendations :
- Conduct Suzuki cross-coupling to explore derivatization.
- Perform comparative DFT studies to quantify electronic differences vs. imine-linked analogues.
Biological Activity
N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine is a synthetic organic compound notable for its unique structural features, including a pyrazole ring and a bromothiophene moiety. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 286.19 g/mol. The compound's structure is characterized by the following:
| Property | Value |
|---|---|
| Molecular Formula | C10H12BrN3S |
| Molecular Weight | 286.19 g/mol |
| IUPAC Name | N-[(3-bromothiophen-2-yl)methyl]-1-ethylpyrazol-4-amine |
| Canonical SMILES | CCN1C=C(C=N1)NCC2=CC(=CS2)Br |
Synthesis
The synthesis of this compound typically involves a condensation reaction between 3-bromothiophene-2-carbaldehyde and 1-ethyl-1H-pyrazol-4-amine, often using glacial acetic acid as a solvent. This method allows for the formation of the desired product while optimizing yield and purity through various reaction conditions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives show potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while displaying moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
The antibacterial activity is believed to be influenced by the presence of halogen substituents on the thiophene ring, which can enhance interaction with bacterial cell membranes or specific bacterial enzymes .
Anti-Proliferative Activity
In addition to antimicrobial effects, this compound has been investigated for its anti-proliferative properties. Compounds with similar structures have shown varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy. The mechanism of action may involve the inhibition of cell division or induction of apoptosis in malignant cells .
The precise mechanism of action for N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amines is not fully elucidated but is thought to involve interactions with specific molecular targets such as enzymes or receptors. Further research is required to clarify these pathways and their implications for therapeutic applications .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antibacterial Study : A study published in MDPI evaluated various thiophene-linked compounds, revealing that modifications at the 4-position significantly impacted antibacterial efficacy, particularly against E. coli and S. aureus .
- Cytotoxicity Assay : Research conducted on pyrazole derivatives indicated that those with bromine substitutions exhibited enhanced cytotoxic effects on cancer cell lines compared to their unsubstituted counterparts .
Q & A
Q. What are the recommended synthetic routes for N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine?
The compound can be synthesized via copper-catalyzed cross-coupling or nucleophilic substitution reactions. For example, analogous pyrazole derivatives are synthesized using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, yielding ~17.9% after chromatographic purification . Optimizing reaction time, solvent polarity, and catalyst loading (e.g., CuBr vs. Pd catalysts) may improve yields. Include inert atmosphere protocols to prevent side reactions.
Q. How should structural characterization be performed for this compound?
Use a combination of:
- NMR spectroscopy : Analyze and NMR to confirm substitution patterns (e.g., thiophene bromine shifts at δ 7.0–7.5 ppm) and amine proton environments .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and bond angles, especially for bromothiophene and pyrazole moieties .
- HRMS (ESI) : Validate molecular weight with high-resolution mass spectrometry (e.g., [M+H]+ ion matching theoretical mass) .
Q. What in vitro assays are suitable for initial pharmacological screening?
Screen for antimicrobial, anticancer, or CNS activity using:
- MTT assays for cytotoxicity (e.g., IC values against cancer cell lines) .
- MIC determination against bacterial strains (e.g., S. aureus, E. coli) via broth microdilution .
- Receptor binding assays (e.g., σ1 receptor antagonism) using radioligand displacement .
Advanced Research Questions
Q. How can reaction mechanisms for bromothiophene-pyrazole coupling be elucidated?
- Kinetic studies : Monitor intermediates via LC-MS or in situ IR spectroscopy to identify rate-limiting steps (e.g., oxidative addition in Cu-catalyzed reactions) .
- DFT calculations : Model transition states to predict regioselectivity in bromothiophene functionalization .
- Isotopic labeling : Use -labeled amines to track nucleophilic substitution pathways .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare IC values from independent studies, adjusting for assay conditions (e.g., serum concentration, cell passage number) .
- SAR studies : Systematically modify substituents (e.g., bromine vs. chlorine on thiophene) to isolate pharmacophores .
- Dose-response validation : Replicate assays in triplicate with positive controls (e.g., doxorubicin for cytotoxicity) to confirm reproducibility .
Q. How can computational modeling guide target identification?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets like tubulin (PDB: 1SA0) or σ1 receptors (PDB: 5HK1) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to prioritize high-affinity candidates .
- QSAR models : Corrogate electronic parameters (e.g., Hammett σ values) with bioactivity to design derivatives .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) or centrifugal partition chromatography for gram-scale batches .
- Byproduct mitigation : Identify side products (e.g., dehalogenated derivatives) via GC-MS and adjust stoichiometry or catalyst loading .
- Thermal safety : Conduct DSC analysis to assess exothermic risks during large-scale reactions .
Methodological Best Practices
Q. Handling and storage recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
